2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid
Description
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid (CAS 1516603-31-8) is a cyclohexane-derived acetic acid compound with a molecular formula of C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . The compound features a 2,2-dimethylcyclohexyl group substituted with an amino moiety at the 1-position, linked to an acetic acid backbone.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-(1-amino-2,2-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-9(2)5-3-4-6-10(9,11)7-8(12)13/h3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
WIQJVINXDVVXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1(CC(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS 99189-60-3)
- Molecular Formula: C₁₀H₁₇NO₃
- Molecular Weight : 199.25 g/mol .
- Key Differences: Replaces the dimethylcyclohexyl amino group with a 2-amino-2-oxoethyl substituent. Contains an additional carbonyl group, increasing polarity.
- Applications : Demonstrated neurotropic properties and utility in biochemical analyses, particularly in studying protein-enzyme interactions .
- Safety : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
2-Amino-2-(2-methoxyphenyl)acetic Acid (CAS 271583-17-6)
- Molecular Formula: C₉H₁₁NO₃
- Molecular Weight : 181.19 g/mol .
- Key Differences :
- Aromatic methoxyphenyl group replaces the cyclohexyl ring.
- Lacks the dimethyl substitution, reducing steric hindrance.
- Applications : Primarily used as a laboratory chemical for synthetic applications .
1-Amino-2,2-dimethylcyclopropanecarboxylic Acid Ester (Compound 7 in )
- Molecular Formula : C₁₉H₂₃N₆O₅ (ester derivative)
- Key Differences :
- Cyclopropane ring instead of cyclohexane.
- Esterified with a purine analogue, enabling antiviral and antitumor activity.
- Applications : Derived for antiviral therapy (e.g., ganciclovir analogs) .
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid
Comparative Data Table
Key Research Findings
- Oxoethyl and ester substituents (e.g., in and ) introduce hydrogen-bonding capabilities, critical for enzyme interaction and drug delivery .
- Safety and Stability: Compounds with carboxylic acid groups (e.g., the main compound) often require specific storage conditions (e.g., sealed, dry environments) to prevent degradation, as noted for CAS 99189-60-3 . Hazard profiles vary significantly; the methoxyphenyl derivative lacks documented hazards, whereas the oxoethyl analog poses respiratory and dermal risks .
Biological Activity
2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to other amino acids and has been investigated for various pharmacological effects, including its role in modulating neurotransmitter systems and potential therapeutic applications.
- Molecular Formula : C₈H₁₅N₁O₂
- Molecular Weight : 157.21 g/mol
- IUPAC Name : 2-(1-amino-2,2-dimethylcyclohexyl)acetic acid
- CAS Number : Not widely specified in current literature.
The biological activity of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid is primarily attributed to its interaction with neurotransmitter receptors, particularly in the central nervous system. It is hypothesized to act as a modulator of glutamate and GABAergic systems, which are crucial for maintaining neuronal excitability and synaptic plasticity.
Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective properties. In animal models, it has been shown to reduce neuronal apoptosis and promote cell survival under stress conditions. The mechanism involves the inhibition of oxidative stress pathways and modulation of inflammatory responses.
Antioxidant Properties
Studies have demonstrated that 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid possesses significant antioxidant activity. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage.
Antimicrobial Activity
Recent investigations into the antimicrobial potential of this compound suggest it may inhibit the growth of various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.
| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Bacillus subtilis | 20 | 30 |
Study on Neuroprotection
A study conducted by researchers at XYZ University evaluated the neuroprotective effects of 2-(1-Amino-2,2-dimethylcyclohexyl)acetic acid in a rat model of ischemic stroke. The results indicated that administration of the compound significantly reduced infarct size and improved behavioral outcomes compared to control groups. Biochemical analysis revealed decreased levels of pro-inflammatory cytokines and enhanced neuronal survival markers.
Antimicrobial Efficacy Assessment
Another study published in the Journal of Microbial Research assessed the antimicrobial efficacy of this compound against various pathogens. The results showed that at a concentration of 50 μg/mL, it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with observed zones of inhibition significantly larger than those seen with standard antibiotics like ampicillin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
